molecular formula C10H15N3O2 B13284017 5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13284017
M. Wt: 209.24 g/mol
InChI Key: RVHTVQKPMRAYNW-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a carboxylic acid functional group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The tert-butyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction of the triazole ring may produce dihydrotriazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in click chemistry reactions.

    Biology: Triazole derivatives have shown promise as enzyme inhibitors and antimicrobial agents.

    Medicine: This compound may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The carboxylic acid group can also participate in interactions with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A simpler triazole derivative without the tert-butyl and cyclopropyl groups.

    4-Carboxy-1H-1,2,3-triazole: A triazole derivative with a carboxylic acid group but lacking the tert-butyl and cyclopropyl groups.

    5-tert-Butyl-1H-1,2,3-triazole: A triazole derivative with a tert-butyl group but without the cyclopropyl and carboxylic acid groups.

Uniqueness

5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl and cyclopropyl groups can enhance its stability and lipophilicity, while the carboxylic acid group allows for interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-tert-butyl-1-cyclopropyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)8-7(9(14)15)11-12-13(8)6-4-5-6/h6H,4-5H2,1-3H3,(H,14,15)

InChI Key

RVHTVQKPMRAYNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=NN1C2CC2)C(=O)O

Origin of Product

United States

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